![molecular formula C28H43Cl2N5O6S B2742054 (S,R,S)-AHPC-PEG2-NH2 (dihydrochloride) CAS No. 2341796-76-5](/img/structure/B2742054.png)
(S,R,S)-AHPC-PEG2-NH2 (dihydrochloride)
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Overview
Description
(S,R,S)-AHPC-PEG2-NH2 (dihydrochloride) is a synthetic peptide that has been used in a variety of scientific research applications. This peptide has been studied for its potential biological activity, biochemical and physiological effects, and mechanism of action. It is a small molecule that is stable in aqueous solutions and has a high affinity for hydrophobic surfaces. This peptide has been used in in vitro and in vivo studies and has been found to have a number of advantages and limitations for lab experiments. In
Scientific Research Applications
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) has been used in a variety of scientific research applications. These applications include in vivo and in vitro studies.
In Vivo
In vivo studies of ((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) have been conducted in animal models. These studies have focused on the peptide’s ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. The peptide has also been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and cardiovascular disease.
In Vitro
In vitro studies of ((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) have been conducted in cell culture models. These studies have focused on the peptide’s ability to modulate cell signaling pathways, inhibit cell proliferation, and induce apoptosis. The peptide has also been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and cardiovascular disease.
Mechanism Of Action
The mechanism of action of ((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) is not fully understood. However, it is hypothesized that the peptide binds to specific receptors on the cell surface and modulates cell signaling pathways. The peptide may also interact with intracellular proteins and enzymes to modulate cell function.
Biological Activity
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) has been found to have a number of biological activities. These activities include immunomodulation, anti-inflammatory, and antioxidant effects. The peptide has also been found to have anti-tumor, anti-diabetic, and anti-atherosclerotic activities.
Biochemical and Physiological Effects
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) has been found to have a number of biochemical and physiological effects. These effects include modulation of cell signaling pathways, inhibition of cell proliferation, and induction of apoptosis. The peptide has also been found to modulate the immune system, reduce inflammation, and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) has a number of advantages and limitations for lab experiments. The peptide is stable in aqueous solutions and has a high affinity for hydrophobic surfaces, making it suitable for use in in vitro studies. The peptide is also suitable for use in in vivo studies, as it can be administered orally or intravenously. However, the peptide is not suitable for use in high-throughput screening assays, as it is not a small molecule.
Future Directions
For research include further studies of the peptide’s mechanism of action, biological activity, and biochemical and physiological effects. Additionally, further studies of the peptide’s potential therapeutic effects in a variety of diseases, including cancer, diabetes, and cardiovascular disease, should be conducted. Other future directions for research include the development of new synthesis methods for the peptide and the development of new formulations for in vivo administration. Finally, further studies of the peptide’s potential for use in high-throughput screening assays should be conducted.
Synthesis Methods
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) is synthesized by a two-step process. First, a peptide bond is formed between two amino acids, glycine and lysine, using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The peptide is then reacted with a polyethylene glycol (PEG) molecule to form the final peptide, ((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride). The PEG molecule is used to increase the solubility of the peptide in aqueous solutions. The peptide is then purified and isolated by preparative HPLC and characterized by mass spectrometry.
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDIGXLPWYVAKX-OTCWRJAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl2N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,R,S)-AHPC-PEG2-NH2 (dihydrochloride) |
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